(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride
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Overview
Description
(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N2O and its molecular weight is 253.17. The purity is usually 95%.
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Scientific Research Applications
Application in Fluorescence Quenching Studies
(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride, or a similar compound, was used in the study of fluorescence quenching. The interaction of colloidal silver nanoparticles with a blue emitting dye related to this compound was investigated, highlighting its role in fluorescence studies and potential applications in material science (Khan & Asiri, 2016).
Role in One-Pot Synthesis Processes
This compound was utilized in a one-pot synthesis process, illustrating its application in creating more efficient chemical syntheses. The process involved dehydroxylation and hydrogenation steps, indicating its utility in organic chemistry and potential pharmaceutical applications (Wissler et al., 2007) (Wissler et al., 2007).
Use in Enzymatic Reduction Studies
In a study focusing on enzymatic processes, a related compound was key in exploring the stereoselectivity of enzyme-catalyzed reductions. This has implications for pharmaceutical synthesis, particularly in the creation of chiral intermediates (Yu et al., 2018) (Yu et al., 2018).
Application in Chiral Synthesis
Chiral amino alcohols, related to this compound, were synthesized and characterized, demonstrating its significance in the field of chiral chemistry, which is crucial for developing enantioselective syntheses in pharmaceuticals (Kai, 2012) (Kai, 2012).
Catalytic Applications
The compound played a role in catalytic processes, such as in the asymmetric synthesis of derivatives. This application is particularly relevant in creating compounds with specific stereochemistry, essential in drug development (Duquette et al., 2003) (Duquette et al., 2003).
Use in Ligand Synthesis
In the field of coordination chemistry, derivatives of this compound were used to synthesize new ligands for metal complexes, highlighting its potential in creating novel materials and catalysts (Bedeui, 2013) (Bedeui, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation.
Pharmacokinetics
Similar compounds have been found to have a systemic clearance of 04 l/h/kg, a Vss of 06 l/kg, and an oral bioavailability of 17% .
Properties
IUPAC Name |
(2R)-2-amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-12(2)9-5-3-4-8(6-9)10(11)7-13;;/h3-6,10,13H,7,11H2,1-2H3;2*1H/t10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEIAYDXFYHVCM-XRIOVQLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC(=C1)[C@H](CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.